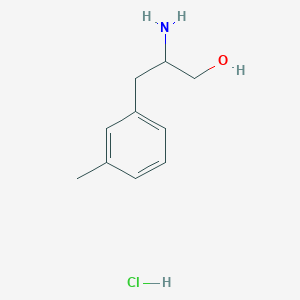
2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride
Overview
Description
2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is a chemical compound with the CAS Number: 1379981-80-2 . It has a molecular weight of 201.7 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is1S/C10H15NO.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Cancer Therapy
FTY720, chemically related to 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, has shown promise in cancer therapy. It functions as an immunosuppressant by activating sphingosine-1-phosphate receptors (S1PRs) and exhibits antitumor efficacy in several cancer models. The cytotoxic effect of FTY720 does not require phosphorylation, indicating S1PR-independent mechanisms, which are different from its immunosuppressive properties. This highlights the compound's potential in treating various cancers through unique molecular targets (Zhang et al., 2013).
Food Flavoring and Preservation
Branched aldehydes derived from amino acids, akin to 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, play a critical role in food flavoring. These compounds contribute significantly to the flavor profiles of both fermented and non-fermented food products. Understanding the production and degradation pathways of these aldehydes is crucial for controlling food flavor and quality, emphasizing their importance in the food industry (Smit et al., 2009).
Antimicrobial Applications
Chitosan, a compound with a structural resemblance to 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, exhibits notable antimicrobial potential. Its unique chemical structure, featuring a high charge density and reactive groups, enables a broad spectrum of applications, including its use as an antimicrobial agent in food and pharmaceutical formulations. The diverse mechanisms of action and the factors influencing its antimicrobial activity make chitosan a subject of significant interest in biomedical research (Raafat & Sahl, 2009).
Biomedical Adhesives
Inspired by mussel adhesive proteins, catechol-conjugated chitosan has emerged as a promising adhesive polymer for biomedical applications. This innovation, derived from the understanding of compounds like 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, demonstrates excellent hemostatic ability and tissue adhesion. Its development represents a significant advancement in the creation of wound healing patches, tissue sealants, and other medical materials (Ryu et al., 2015).
properties
IUPAC Name |
2-amino-3-(3-methylphenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONJDVPMECIZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



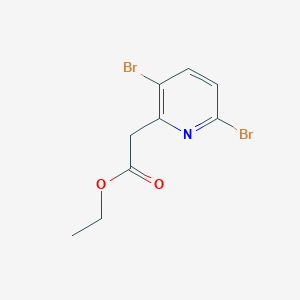
![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)
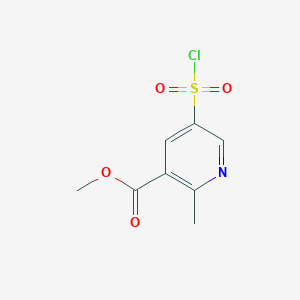
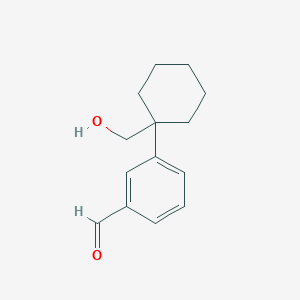
![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)
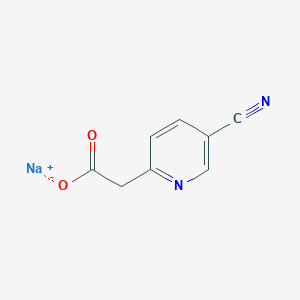
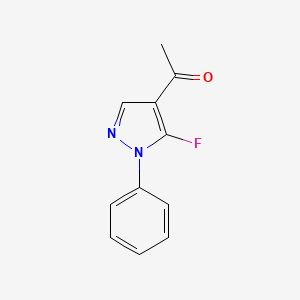
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)
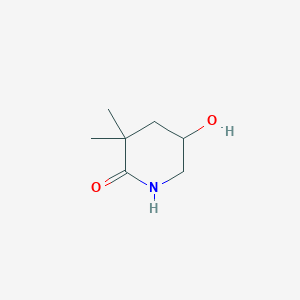

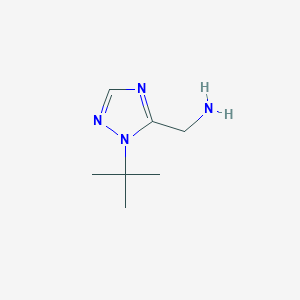
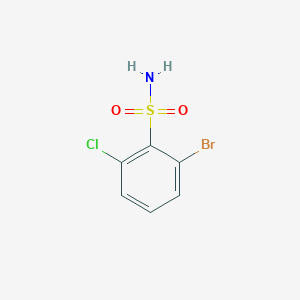
![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)